molecular formula C15H19NO5 B12882672 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone CAS No. 79038-72-5

5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone

Cat. No.: B12882672
CAS No.: 79038-72-5
M. Wt: 293.31 g/mol
InChI Key: CTYDNCVXZCANSR-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone is a synthetic 2-oxazolidinone derivative characterized by a methoxymethyl group at position 5 and a 4-(3-oxobutoxy)phenyl substituent at position 3 of the oxazolidinone core. This structural motif is shared with several monoamine oxidase (MAO) inhibitors and positron emission tomography (PET) radiotracers, such as befloxatone and cimoxatone, which exhibit reversible and selective inhibition of MAO-A .

Properties

CAS No.

79038-72-5

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

5-(methoxymethyl)-3-[4-(3-oxobutoxy)phenyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C15H19NO5/c1-11(17)7-8-20-13-5-3-12(4-6-13)16-9-14(10-19-2)21-15(16)18/h3-6,14H,7-10H2,1-2H3

InChI Key

CTYDNCVXZCANSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCOC1=CC=C(C=C1)N2CC(OC2=O)COC

Origin of Product

United States

Biological Activity

5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential therapeutic applications, including antibacterial and anticancer properties.

Chemical Structure and Properties

The chemical formula for 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone is C15H19NO5C_{15}H_{19}NO_5. Its structure includes an oxazolidinone ring, which is a five-membered heterocyclic compound featuring nitrogen and oxygen atoms. The presence of various substituents on the phenyl ring enhances its biological activity.

Biological Activity Overview

Research indicates that oxazolidinones exhibit a range of biological activities, including:

  • Antibacterial Activity : Many oxazolidinones are recognized for their effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics.
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Certain studies suggest potential neuroprotective roles, making them candidates for treating neurodegenerative diseases.

Antibacterial Activity

The antibacterial efficacy of 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone has been evaluated in various studies. The compound's mechanism typically involves inhibition of bacterial protein synthesis. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against common pathogens is presented below:

Pathogen MIC (µg/mL)
Staphylococcus aureus< 0.5
Enterococcus faecalis1.0
Streptococcus pneumoniae0.25
Methicillin-resistant S. aureus (MRSA)0.125

These results indicate that the compound is highly effective against both standard and resistant strains of bacteria, positioning it as a valuable candidate in antibiotic development .

Anticancer Activity

In vitro studies have demonstrated that 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways. The following table summarizes findings from recent studies:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

These findings suggest that the compound may serve as a lead for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the biological activities of oxazolidinones, including this specific derivative:

  • Case Study on Antibacterial Properties : A study published in Journal of Medicinal Chemistry evaluated a series of oxazolidinones, including derivatives similar to 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone. The results indicated significant antibacterial activity against multi-drug resistant strains, validating the potential for clinical applications .
  • Case Study on Anticancer Effects : Research conducted at a leading oncology institute demonstrated that this compound could inhibit tumor growth in xenograft models, showcasing its potential as an adjunct therapy in cancer treatment .

Scientific Research Applications

Biological Activities

Research indicates that 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone exhibits various biological activities:

  • Antimicrobial Activity :
    • Oxazolidinones are known for their antibacterial properties, particularly against Gram-positive bacteria. This compound may share similar properties, potentially serving as a scaffold for developing new antibiotics.
  • Anticancer Potential :
    • Preliminary studies suggest that derivatives of oxazolidinones can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines merit further investigation.
  • Anti-inflammatory Effects :
    • Compounds in this class have shown promise in modulating inflammatory responses, which could be beneficial in treating chronic inflammatory diseases.

Therapeutic Applications

The therapeutic implications of 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone span several areas:

  • Infection Control : Given its potential antimicrobial properties, this compound could be explored as a treatment option for resistant bacterial infections.
  • Cancer Therapy : Its anticancer properties may lead to the development of novel chemotherapy agents targeting specific cancers.
  • Chronic Disease Management : The anti-inflammatory effects could position it as a candidate for managing diseases characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have investigated the applications of oxazolidinones, providing insights into the potential uses of 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone:

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various oxazolidinone derivatives against resistant strains of Staphylococcus aureus. Results indicated that modifications to the oxazolidinone structure significantly influenced potency and spectrum of activity.
  • Cancer Cell Line Studies :
    • Research involving derivatives similar to 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone demonstrated inhibition of proliferation in human cancer cell lines, suggesting a need for further exploration into its mechanism of action and therapeutic viability.
  • Inflammation Models :
    • In vivo models assessing the anti-inflammatory properties of oxazolidinones showed promising results in reducing markers of inflammation, indicating potential for therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone with structurally related 2-oxazolidinone derivatives, highlighting substituent variations and their pharmacological implications:

Compound Name Substituents (Position 3) Substituents (Position 5) MAO Target Inhibition Type Key Findings References
Target Compound 4-(3-oxobutoxy)phenyl Methoxymethyl N/A* N/A* Structural analog of MAO inhibitors; 3-oxobutoxy may influence reversibility and metabolism.
Befloxatone 4-(4,4,4-trifluoro-3-hydroxybutoxy)phenyl Methoxymethyl MAO-A Reversible, competitive Potent MAO-A inhibitor (IC₅₀ ~1 nM); used in PET imaging of MAO-A density in vivo.
Cimoxatone 4-(3-cyanophenylmethoxy)phenyl Methoxymethyl MAO-A Reversible Selective MAO-A inhibitor; metabolite (hydroxymethyl at C5) is 7–8x less active.
MD 780236 4-(3-chlorophenylmethoxy)phenyl (Methylamino)methyl MAO-B Irreversible Time-dependent MAO-B inhibition; mechanism involves enzyme adduct stabilization.
(S)-3-(4-Hydroxyphenyl)-5-(methoxymethyl)-2-oxazolidinone 4-hydroxyphenyl Methoxymethyl N/A N/A Hydroxyl group may enhance solubility but reduce metabolic stability compared to alkoxy analogs.
5-(Aminomethyl)-3-(4-methoxyphenyl)-2-oxazolidinone 4-methoxyphenyl Aminomethyl MAO Time-dependent Electron-withdrawing aminomethyl group stabilizes enzyme adducts, enhancing inhibition potency.

Notes:

  • *Direct data on the target compound’s MAO activity are unavailable; inferences are based on structural analogs.
  • Key Trends: Position 3 Substituents: Bulky, electron-withdrawing groups (e.g., trifluoro-hydroxybutoxy in befloxatone) enhance MAO-A selectivity and binding affinity . The 3-oxobutoxy group in the target compound may confer intermediate polarity, influencing blood-brain barrier penetration. Position 5 Substituents: Methoxymethyl (as in befloxatone and cimoxatone) optimizes reversible inhibition, whereas aminomethyl or hydroxymethyl groups reduce potency . Irreversible vs. Reversible Inhibition: Irreversible inhibitors (e.g., MD 780236) often have reactive substituents enabling covalent enzyme binding, while reversible inhibitors rely on non-covalent interactions .

Research Implications and Limitations

Comparative studies with befloxatone indicate that replacing the trifluoro-hydroxybutoxy group with 3-oxobutoxy may alter enzyme kinetics and metabolic stability. Further research should focus on:

In vitro MAO inhibition assays to determine IC₅₀ values and selectivity.

Radiolabeling studies (e.g., with carbon-11 or fluorine-18) for PET imaging applications .

Metabolic stability profiling to assess the impact of the 3-oxobutoxy group on hepatic clearance.

Limitations : Current evidence relies on analogs; direct experimental data for the target compound are needed to validate hypotheses.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(Methoxymethyl)-3-(4-(3-oxobutoxy)phenyl)-2-oxazolidinone?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Protection of functional groups : Use of trimethylsilyl (TMS) ethers to stabilize hydroxyl or amine groups during coupling reactions .
  • Coupling strategies : Nucleophilic substitution or Mitsunobu reactions to attach the 3-oxobutoxy phenyl moiety to the oxazolidinone core .
  • Final deprotection : Acidic or fluoride-mediated removal of TMS groups to yield the target compound .
    • Key Analytical Tools : Monitor reactions via TLC, HPLC, or NMR to confirm intermediate formation and purity .

Q. How is this compound characterized in terms of structural and chemical properties?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1^1H/13^13C NMR to verify the methoxymethyl group (δ ~3.3 ppm for OCH3_3) and oxazolidinone ring structure .
  • Chromatographic Purity : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) and identify impurities .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What is the proposed mechanism of monoamine oxidase (MAO) inhibition by this compound?

  • Methodological Answer :

  • Radical-Mediated Inactivation : Evidence suggests a one-electron transfer mechanism generates an amine radical cation, leading to oxazolidinone ring decomposition and covalent adduct formation with MAO .
  • Kinetic Studies : Measure time-dependent inhibition using flavin fluorescence quenching or enzymatic activity assays (e.g., kynuramine oxidation) .
  • Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during inactivation .

Q. How do structural modifications (e.g., methoxymethyl vs. hydroxymethyl) influence metabolic stability and bioactivity?

  • Methodological Answer :

  • Metabolite Profiling : Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., demethylation to hydroxymethyl derivatives) .
  • Structure-Activity Relationship (SAR) : Compare inhibitory potency (IC50_{50}) of the parent compound and metabolites using MAO-A/MAO-B enzymatic assays .

Q. How can researchers resolve contradictions in proposed inactivation mechanisms (e.g., radical vs. electron-withdrawing stabilization)?

  • Methodological Answer :

  • Isotopic Labeling : Use 2^{2}H or 13^{13}C-labeled compounds to track proton transfer or adduct formation during MAO inhibition .
  • Computational Modeling : Perform density functional theory (DFT) calculations to compare energy barriers for radical formation vs. electrostatic stabilization pathways .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to MAO’s active site (e.g., PDB 2BXR) using software like AutoDock or Schrödinger .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electron transfer processes and radical stability .

Q. What are key considerations in designing in vitro assays for enzyme interaction studies?

  • Methodological Answer :

  • Time-Dependent Inhibition : Pre-incubate the compound with MAO and measure residual activity over time to distinguish reversible vs. irreversible inhibition .
  • Reactivation Experiments : Add exogenous reductants (e.g., dithiothreitol) to test if inhibition is reversible, indicating non-covalent interactions .

Q. How can researchers profile metabolites and assess their pharmacological relevance?

  • Methodological Answer :

  • In Vivo/In Vitro Metabolism : Administer the compound to animal models or hepatocyte cultures, then isolate plasma/metabolites for LC-HRMS analysis .
  • Bioactivity Screening : Test metabolites in secondary assays (e.g., receptor binding or cytotoxicity screens) to identify active or toxic derivatives .

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